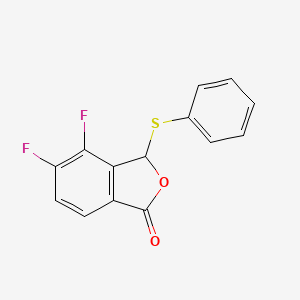
4,5-Difluoro-3-(phenylthio)isobenzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Difluoro-3-(phenylthio)isobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofurans This compound is characterized by the presence of two fluorine atoms at the 4 and 5 positions, a phenylthio group at the 3 position, and a lactone ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoro-3-(phenylthio)isobenzofuran-1(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated benzene derivatives and thiophenol.
Formation of the Isobenzofuran Ring: The isobenzofuran ring can be formed through cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct formation of the lactone ring.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions.
Attachment of the Phenylthio Group: The phenylthio group can be introduced through nucleophilic substitution reactions, where thiophenol reacts with the intermediate compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4,5-Difluoro-3-(phenylthio)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or thiol derivatives using reducing agents like lithium aluminum hydride (LAH).
Substitution: Nucleophilic substitution reactions can replace the phenylthio group with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thiophenol, amines, alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Various substituted isobenzofurans.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,5-Difluoro-3-(phenylthio)isobenzofuran-1(3H)-one would depend on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms and phenylthio group may play a crucial role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,5-Difluoro-3-(methylthio)isobenzofuran-1(3H)-one: Similar structure with a methylthio group instead of a phenylthio group.
4,5-Difluoro-3-(phenylthio)phthalide: Similar structure with a phthalide ring instead of an isobenzofuran ring.
4,5-Dichloro-3-(phenylthio)isobenzofuran-1(3H)-one: Similar structure with chlorine atoms instead of fluorine atoms.
Uniqueness
4,5-Difluoro-3-(phenylthio)isobenzofuran-1(3H)-one is unique due to the presence of both fluorine atoms and a phenylthio group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups may enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.
Properties
Molecular Formula |
C14H8F2O2S |
|---|---|
Molecular Weight |
278.28 g/mol |
IUPAC Name |
4,5-difluoro-3-phenylsulfanyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C14H8F2O2S/c15-10-7-6-9-11(12(10)16)14(18-13(9)17)19-8-4-2-1-3-5-8/h1-7,14H |
InChI Key |
DTDAOJTXANQOHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2C3=C(C=CC(=C3F)F)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [1-(diethoxyphosphoryl)ethenyl]phosphonate](/img/structure/B12515186.png)
![1H-Indazole, 3-(phenylsulfonyl)-1-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B12515187.png)
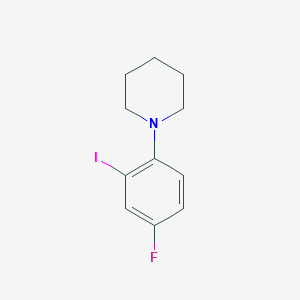
![4-[4-(4-Fluorophenoxy)piperidin-1-yl]phenol](/img/structure/B12515194.png)
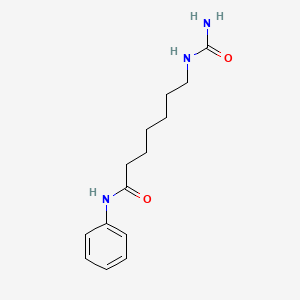
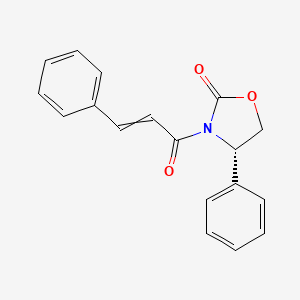
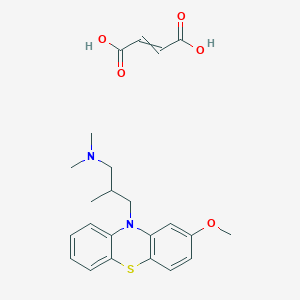
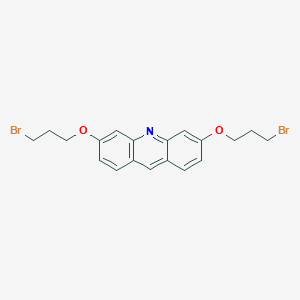
![2-(Benzyl(methyl)amino)-2-oxoethyl benzo[d]thiazole-6-carboxylate](/img/structure/B12515241.png)
![2-(Benzo[d]oxazol-2-yl)-5-iodophenol](/img/structure/B12515245.png)
![Benzenamine, N-[2-(2-methoxyethoxy)ethyl]-4,5-dimethyl-2-nitro-](/img/structure/B12515261.png)
![7-nitro-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one](/img/structure/B12515280.png)
![2-{[(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]sulfanyl}-1,3-benzoxazole](/img/structure/B12515284.png)

